An In-depth Technical Guide to 2-chloro-N-(3-formylphenyl)benzamide (CAS No. 722467-66-5)
An In-depth Technical Guide to 2-chloro-N-(3-formylphenyl)benzamide (CAS No. 722467-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(3-formylphenyl)benzamide, a synthetic organic compound with potential applications in medicinal chemistry and materials science. While specific research on this molecule is not extensively published, its structural motifs—a chlorinated benzamide core and a reactive formyl group—suggest a range of potential biological activities and synthetic utilities. This document outlines the compound's key physicochemical properties, a representative synthesis protocol based on established methodologies for analogous structures, and a discussion of its potential biological significance in the context of related benzamide derivatives. This guide is intended to serve as a foundational resource for researchers investigating this compound and its potential applications.
Introduction
Benzamide and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physical characteristics. The subject of this guide, 2-chloro-N-(3-formylphenyl)benzamide, incorporates a 2-chloro substituted benzoyl group and a 3-formylphenyl amine. The presence of the chlorine atom can influence the compound's lipophilicity and metabolic stability, while the formyl group serves as a versatile chemical handle for further synthetic transformations, making it a valuable building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 2-chloro-N-(3-formylphenyl)benzamide is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 722467-66-5 | [1] |
| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 259.69 g/mol | [1] |
| Purity | ≥95% (typical) | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| logP | 3.4048 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Mechanism
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminobenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for the synthesis of 2-chloro-N-(3-formylphenyl)benzamide.
Experimental Protocol (Representative)
This protocol is a generalized procedure based on the synthesis of similar benzamide derivatives and should be optimized for specific laboratory conditions.
Materials:
-
3-aminobenzaldehyde
-
2-chlorobenzoyl chloride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzaldehyde (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A typical workflow for the synthesis and purification of 2-chloro-N-(3-formylphenyl)benzamide.
Characterization
The structural elucidation and purity assessment of 2-chloro-N-(3-formylphenyl)benzamide would be confirmed using a suite of standard analytical techniques. While specific spectral data for this compound is not publicly available, the expected spectroscopic features are outlined below based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). A singlet for the amide proton (NH) would also be present, with its chemical shift being solvent-dependent. The aromatic protons would appear as a series of multiplets in the aromatic region (approximately 7-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbons of the amide and aldehyde groups (typically in the range of 160-190 ppm). The aromatic carbons would resonate in the 110-150 ppm region.
-
IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), another C=O stretch for the aldehyde (around 1690-1710 cm⁻¹), and an N-H stretching vibration (around 3300-3500 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (259.69 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Potential Biological Applications and Signaling Pathways
While there is no specific biological data for 2-chloro-N-(3-formylphenyl)benzamide, the benzamide scaffold is present in a wide array of biologically active molecules. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.
-
Antimicrobial Activity: Numerous benzamide derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential enzymes or the disruption of cell membrane integrity.[2]
-
Anticancer Activity: Substituted benzamides have been investigated as inhibitors of various targets in cancer therapy, including histone deacetylases (HDACs) and receptor tyrosine kinases. The specific substitution pattern on the benzamide core is crucial for determining the target and potency.
-
Enzyme Inhibition: The benzamide moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions within the active sites of enzymes.
The formyl group on the phenyl ring provides a reactive site for further derivatization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. For instance, the aldehyde can be converted to an oxime, a Schiff base, or a heterocyclic ring system, potentially leading to compounds with novel biological activities.
Caption: Potential research avenues for 2-chloro-N-(3-formylphenyl)benzamide.
Safety and Handling
Detailed toxicological data for 2-chloro-N-(3-formylphenyl)benzamide is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-chloro-N-(3-formylphenyl)benzamide is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for the creation of diverse molecular architectures. While specific biological data is currently lacking, the well-established pharmacological importance of the benzamide scaffold provides a strong rationale for its exploration as a lead compound in drug discovery programs. This technical guide serves as a starting point for researchers, providing essential information and a framework for future studies on this promising molecule.
References
-
2-chloro-n-(3-formylphenyl)benzamide (C14H10ClNO2). PubChemLite. [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
